1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole
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Overview
Description
1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-3-nitropyrazole with oxan-2-yloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxan-2-yloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The oxan-2-yloxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-nitropyrazole: Lacks the oxan-2-yloxymethyl group, making it less versatile in certain applications.
3-nitro-5-(oxan-2-yloxymethyl)pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
Uniqueness
1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole is unique due to the presence of both the nitro and oxan-2-yloxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(6-9(11-12)13(14)15)7-17-10-4-2-3-5-16-10/h6,10H,2-5,7H2,1H3 |
InChI Key |
TWWWXASHHUGWDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])COC2CCCCO2 |
Origin of Product |
United States |
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